molecular formula C9H13NO B032791 2,4,6,6-Tetramethyl-3(6H)-pyridinone CAS No. 203524-64-5

2,4,6,6-Tetramethyl-3(6H)-pyridinone

Cat. No. B032791
M. Wt: 151.21 g/mol
InChI Key: TWOMTDIVYXTJET-UHFFFAOYSA-N
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Description

2,4,6,6-Tetramethyl-3(6H)-pyridinone is a chemical compound with the molecular formula C9H13NO . It has an average mass of 151.206 Da and a monoisotopic mass of 151.099716 Da .

Physical and Chemical Properties This compound has a density of 1.0±0.1 g/cm3, a boiling point of 212.7±33.0 °C at 760 mmHg, and a vapor pressure of 0.2±0.4 mmHg at 25°C . Its enthalpy of vaporization is 44.9±3.0 kJ/mol, and it has a flash point of 81.1±30.7 °C . The index of refraction is 1.504, and it has a molar refractivity of 45.2±0.5 cm3 . It has 2 H bond acceptors, 0 H bond donors, and 0 freely rotating bonds .

Scientific Research Applications

  • Precursors for Pyridinone Ortho-quinodimethanes : Sulfolene pyridinones, including 2,4,6,6-Tetramethyl-3(6H)-pyridinone derivatives, are used as precursors for 3,4- and 5,6-dimethylene 2(1H)-pyridinone ortho-quinodimethanes. These intermediates are valuable for in situ reactions with dienophiles, facilitating intramolecular cycloadditions (Govaerts, Vogels, Compernolle, & Hoornaert, 2002).

  • Complexation with Metal Ions : Studies on 3-hydroxy-4-pyridinones reveal their ability to form complexes with metal ions like aluminum(III). These complexes are characterized using potentiometric titration, highlighting the compound's potential in the study of metal ion interactions (Clevette, Nelson, Nordin, Orvig, & Sjoeberg, 1989).

  • Binding with Ammonium Cations : Tetraazamacrocycles with 3-(hydroxy)-1-(carbonylmethylen)-2(1H)-pyridinone moieties show the ability to bind with simple ammonium cations such as NH4+ in aqueous solutions. This finding is significant for understanding molecular interactions in aqueous environments (Formica, Fusi, Giorgi, et al., 2003).

  • Spectroscopic and Potentiometric Characterization : The spectroscopic and potentiometric characterization of complexes formed by oxovanadium(IV) with 3-hydroxy-4-pyridinone derivatives has been extensively studied. This research provides insights into the properties of V(IV)O species in aqueous solutions (Rangel, Leite, Amorim, et al., 2006).

  • Synthesis of Polysubstituted Pyridinones : The synthesis methods for creating polysubstituted 3-halo-2(1H)-pyridinones are crucial, as these compounds are important intermediates in synthesizing various nitrogen heterocycles. Such compounds are vital for medicinal chemistry and biological studies (Agami, Dechoux, Hebbe, & Moulinas, 2002).

  • Therapeutic Chelating Agent : A bis-(3-hydroxy-4-pyridinone) derivative of EDTA has been developed as a potential therapeutic chelating agent for in vivo aluminum removal. This application is critical in addressing metal ion accumulation in biological systems (Santos, Gama, Gano, & Farkas, 2005).

properties

IUPAC Name

2,4,6,6-tetramethylpyridin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-6-5-9(3,4)10-7(2)8(6)11/h5H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWOMTDIVYXTJET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(N=C(C1=O)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00617915
Record name 2,4,6,6-Tetramethylpyridin-3(6H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00617915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,6,6-Tetramethyl-3(6H)-pyridinone

CAS RN

203524-64-5
Record name 2,4,6,6-Tetramethylpyridin-3(6H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00617915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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